Dibenzyl maleate Dibenzyl maleate
Brand Name: Vulcanchem
CAS No.: 622-06-0
VCID: VC20861536
InChI: InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11-
SMILES: C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol

Dibenzyl maleate

CAS No.: 622-06-0

Cat. No.: VC20861536

Molecular Formula: C18H16O4

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

Dibenzyl maleate - 622-06-0

Specification

CAS No. 622-06-0
Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
IUPAC Name dibenzyl (Z)-but-2-enedioate
Standard InChI InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11-
Standard InChI Key CPZVJYPXOWWFSW-QXMHVHEDSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)/C=C\C(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2

Introduction

Chemical Properties and Structure

Basic Identification

Dibenzyl maleate is identified by several key parameters that enable its proper classification and use in chemical applications:

PropertyValue
CAS Number622-06-0
Molecular FormulaC₁₈H₁₆O₄
Molecular Weight296.32 g/mol
IUPAC NameDibenzyl (Z)-but-2-enedioate
SynonymsMaleic Acid Dibenzyl Ester; (Z)-2-Butenedioic Acid Bis(phenylmethyl) Ester
InChI KeyCPZVJYPXOWWFSW-QXMHVHEDSA-N

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that determine its behavior in various applications:

PropertyValueSource
Physical StateLiquid
ColorColorless to pale yellow
OdorPleasant
Density1.55 g/cm³ at 20°C
Refractive Index1.546 at 20°C
Boiling Point280.6°C (atmospheric); 188°C at 0.2 mmHg
Freezing Point-10°C
Water Content0.1% Max
APHA50 Max

The structure of dibenzyl maleate features a central maleate moiety with two benzyl groups attached via ester bonds. The cis-configuration of the carbon-carbon double bond in the maleate portion is a defining characteristic of this compound, contributing to its specific reactivity profile .

Synthesis Methods

Laboratory Synthesis

Dibenzyl maleate is typically synthesized through the esterification of maleic anhydride with benzyl alcohol. The standard procedure involves:

  • Reacting 1 mol of maleic anhydride with 2 mol of benzyl alcohol

  • Using sulfuric acid (1%) as a catalyst

  • Maintaining reaction temperature at 75°C

  • Washing with distilled water to remove catalyst and unreacted materials

  • Obtaining the purified ester product

This synthesis method represents a straightforward approach to producing dibenzyl maleate with good yield and purity for laboratory and research applications.

Industrial Production

In industrial settings, the production of dibenzyl maleate follows similar synthetic routes but is optimized for larger scale production. The industrial synthesis typically employs:

  • Continuous flow reactors for more efficient processing

  • Advanced purification techniques to enhance yield and purity

  • Optimized reaction conditions to ensure cost-effectiveness

  • Quality control measures to maintain consistent product specifications

The production methods may vary depending on the intended application and required purity levels of the final product.

Applications and Uses

Polymer Chemistry

Dibenzyl maleate serves as a valuable monomer in polymer synthesis, contributing to the development of materials with enhanced properties:

  • As a high glass transition temperature (Tg) monomer, it imparts excellent impact resistance, crack resistance, electrical properties, and optical properties to synthesized polymers

  • It can be polymerized with monomers containing double bonds, such as vinyl acetate and butyl acrylate

  • The compound functions as a reactive intermediate in the creation of pour point depressants for crude oil

Industrial Applications

The compound finds extensive use across various industrial sectors:

IndustryApplications
CoatingsAs a reactive diluent and performance enhancer
AdhesivesComponent in formulations requiring specific bonding properties
FilmsContributes to film-forming properties and performance characteristics
Rubber ProductsModifier for rubber formulations
Plastic ProductsAdditive for enhancing plastic material properties
PharmaceuticalsIngredient in drug formulations for solubility and stability enhancement
CosmeticsComponent in skin care product formulations
Agricultural ChemicalsFunctions as a surfactant and emulsifier

Chemical Reactions

Dibenzyl maleate participates in various chemical reactions, making it valuable in organic synthesis:

  • Serves as a reagent in cyclopropanation reactions

  • Participates in asymmetric Michael reactions, catalyzed by chiral lithium binaphtholate complexes

  • Acts as an intermediate in the synthesis of various specialty chemicals

  • Exhibits reactivity in polymerization processes due to its unsaturated nature

The compound's participation in these reactions is influenced by the electron-withdrawing nature of the maleate group and the electron-donating properties of the benzyl groups.

Market Analysis and Growth Prospects

Current Market Status

The dibenzyl maleate market plays a significant role in the specialty chemicals sector. According to recent market research:

MetricValueSource
Market Size (2024)USD 120 Million
Forecast Value (2033)USD 200 Million
CAGR (2026-2033)6.5%
Market SegmentationBy Type (90% Purity, Other) and Application (Plasticizer, Other)
Key Geographical RegionsNorth America, Europe, Asia-Pacific, South America, Middle-East and Africa

Market Drivers and Trends

Several factors are driving the growth of the dibenzyl maleate market:

  • Rising demand in end-use sectors, particularly in manufacturing industries

  • Expansion of specialty chemicals industry, expected to reach approximately $1 trillion by 2025

  • Increasing emphasis on environmentally friendly products, driving innovation in polymer formulations

  • Growing applications across pharmaceuticals, cosmetics, and agricultural chemicals sectors

  • Technological advancements in production methods and applications

Competitive Landscape

The competitive environment of the dibenzyl maleate market includes several key players:

  • Yangzhou Juhechang Technology

  • Shandong Shimizu Chemicals

  • Yingkou Xinghuo Chemical

These companies are actively involved in product development, market expansion, and strategic initiatives to strengthen their market position.

Comparative Analysis with Similar Compounds

Structural Comparison

Dibenzyl maleate shares structural similarities with several related compounds, but with distinct differences:

CompoundMolecular FormulaKey Structural Differences
Dibenzyl MaleateC₁₈H₁₆O₄Features cis-configuration of the carbon-carbon double bond
Dibenzyl FumarateC₁₈H₁₆O₄Contains trans-configuration of the carbon-carbon double bond
Dibenzyl MalonateC₁₇H₁₆O₄Lacks the carbon-carbon double bond present in maleate
Dimethyl MaleateC₆H₈O₄Contains methyl groups instead of benzyl groups
Benzyl MaleateC₁₄H₁₄O₄Monoester with only one benzyl group

Reactivity Comparison

The unique structural features of dibenzyl maleate contribute to its specific reactivity profile:

  • The cis-configuration imparts distinct reactivity compared to the trans-isomer (dibenzyl fumarate)

  • The presence of the carbon-carbon double bond enables participation in polymerization and addition reactions, unlike dibenzyl malonate

  • The benzyl groups provide steric and electronic effects that influence reaction pathways and selectivity

  • The compound shows resistance to isomerization under standard reaction conditions

These differences in reactivity make dibenzyl maleate particularly valuable for specific applications where its unique properties are beneficial.

Research Findings and Future Directions

Recent Research Developments

Recent research involving dibenzyl maleate has focused on several key areas:

  • Use as a high glass transition temperature (Tg) monomer for enhancing polymer properties

  • Application in asymmetric Michael reactions with varying degrees of enantioselectivity

  • Investigation as a component in pour point depressants for crude oil

  • Exploration of its potential in pharmaceutical and cosmetic formulations

Future Research Directions

Based on current trends and market demands, several promising research directions for dibenzyl maleate include:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of novel applications in advanced materials and specialty chemicals

  • Investigation of its potential in sustainable and biodegradable polymer formulations

  • Study of structure-property relationships to optimize performance in specific applications

  • Integration into emerging technologies requiring specialty chemical components

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